molecular formula C10H14F6N2O4 B2937651 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) CAS No. 1909335-95-0

1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid)

Cat. No.: B2937651
CAS No.: 1909335-95-0
M. Wt: 340.222
InChI Key: YIAHMWBONZOCGI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) involves several steps. One common method includes the treatment of azetidine with trifluoroacetic acid under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the azetidine ring .

Scientific Research Applications

1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) exerts its effects involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) can be compared with other azetidine derivatives, such as:

    Azetidine-2-carboxylic acid: Known for its use in peptide synthesis.

    Azetidine-3-carboxylic acid: Studied for its potential biological activity.

    N-substituted azetidines: Used in various synthetic applications.

The uniqueness of 1-(Azetidin-3-yl)azetidine, bis(trifluoroacetic acid) lies in its bis(trifluoroacetic acid) moiety, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives .

Properties

IUPAC Name

1-(azetidin-3-yl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2C2HF3O2/c1-2-8(3-1)6-4-7-5-6;2*3-2(4,5)1(6)7/h6-7H,1-5H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAHMWBONZOCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909335-95-0
Record name 1,3'-biazetidine; bis(trifluoroacetic acid)
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